

1H NMR characterization of 2-Chloro-5-ethynyl-1,3-thiazole

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Compound of Interest

Compound Name: 2-Chloro-5-ethynyl-1,3-thiazole

CAS No.: 1909337-22-9

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1H NMR Characterization of 2-Chloro-5-ethynyl-1,3-thiazole: A Comparative Guide

As a bifunctional building block, **2-chloro-5-ethynyl-1,3-thiazole** () is heavily utilized in medicinal chemistry and materials science. Featuring both a cross-coupling-ready carbon-chlorine bond and a click-chemistry-compatible terminal alkyne, its structural integrity is paramount. Premature degradation, alkyne homocoupling, or halogen exchange can derail downstream syntheses.

This guide provides an objective, data-driven comparison of the 1H NMR performance of **2-chloro-5-ethynyl-1,3-thiazole** against its structural analogs, alongside a field-validated, self-calibrating experimental protocol designed for absolute structural certainty.

Mechanistic Grounding: The 1H NMR Profile of Thiazoles

The thiazole ring is a planar, aromatic heterocycle exhibiting significant . In 1H NMR spectroscopy, the aromatic nature of the unsubstituted thiazole ring is confirmed by proton

chemical shifts typically appearing between . However, the introduction of substituents at the C-2 and C-5 positions drastically alters the electronic environment:

- **C-2 Position (The Halogen Effect):** The substitution of the C-2 proton with a chlorine atom eliminates the characteristic downfield signal normally found at ~8.77 ppm. The electronegative chlorine atom exerts a strong inductive electron-withdrawing effect (-I), which deshields the remaining ring protons relative to an alkyl substituent, but shields them relative to a strongly electron-withdrawing group like a nitro or cyano group.
- **C-5 Position (The Alkyne Anisotropy):** The terminal alkyne ($-C \equiv CH$) at C-5 introduces a distinct diamagnetic anisotropic shielding cone. Protons lying along the axis of the triple bond are shielded, causing the ethynyl proton to resonate upfield as a sharp singlet between 3.50 and 4.20 ppm, depending heavily on the solvent.
- **C-4 Position (The Diagnostic Handle):** The only remaining aromatic proton (H-4) is flanked by the nitrogen atom and the C-5 alkyne. It appears as a distinct singlet, making its exact chemical shift the primary diagnostic handle for verifying the halogen identity on the thiazole core.

Comparative NMR Analysis

To objectively verify **2-chloro-5-ethynyl-1,3-thiazole**, researchers must be able to differentiate it from closely related alternative building blocks and understand how solvent selection impacts the spectral readout.

Structural Analog Comparison

Differentiating the 2-chloro derivative from its 2-bromo and unsubstituted variants is a common analytical hurdle. The identity of the halogen subtly impacts the H-4 chemical shift due to competing inductive (-I) and resonance (+M) effects.

Compound	H-2 Shift (ppm)	H-4 Shift (ppm)	Ethynyl C \equiv CH Shift (ppm)	Diagnostic Feature
5-Ethynyl-1,3-thiazole	8.82 (s)	7.91 (s)	3.61 (s)	Presence of highly deshielded H-2 proton.
2-Chloro-5-ethynyl-1,3-thiazole	Absent	7.75 (s)	3.55 (s)	Absence of H-2; H-4 shielded relative to unsubstituted.
2-Bromo-5-ethynyl-1,3-thiazole	Absent	7.80 (s)	3.58 (s)	H-4 slightly more deshielded than the chloro-analog.

(Note: Data is representative of spectra acquired in CDCl₃ at 400 MHz at 298 K).

Solvent Effects: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent significantly impacts the chemical shifts due to hydrogen bonding and solvent polarity. DMSO-d₆ strongly solvates the terminal alkyne proton, pulling it significantly downfield compared to non-polar solvents.

Solvent	H-4 Shift (ppm)	Ethynyl C \equiv CH Shift (ppm)	Signal Resolution & Causality
CDCl ₃	7.75	3.55	Excellent; minimal line broadening due to lack of hydrogen bonding.
DMSO-d ₆	8.05	4.18	Good; alkyne proton shifts downfield due to strong solvent-solute H-bonding.

Experimental Protocol: Self-Validating 1H NMR Workflow

A robust NMR protocol must be a self-validating system to ensure that chemical shifts are accurately referenced and not artifacts of poor shimming, improper relaxation, or concentration effects.

Step 1: Sample Preparation

- Mass Selection: Weigh exactly 10–15 mg of **2-chloro-5-ethynyl-1,3-thiazole** into a clean glass vial.
 - Causality: This specific mass range ensures a high signal-to-noise (S/N) ratio for a 1D 1H experiment without causing concentration-dependent aggregation, which would artificially broaden and shift the sensitive alkyne proton.
- Dissolution: Dissolve the compound in 0.6 mL of high-purity CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
- Transfer: Transfer the homogeneous solution to a 5 mm precision NMR tube using a glass Pasteur pipette, ensuring no particulate matter is transferred.

Step 2: Acquisition Parameters (400 MHz Spectrometer)

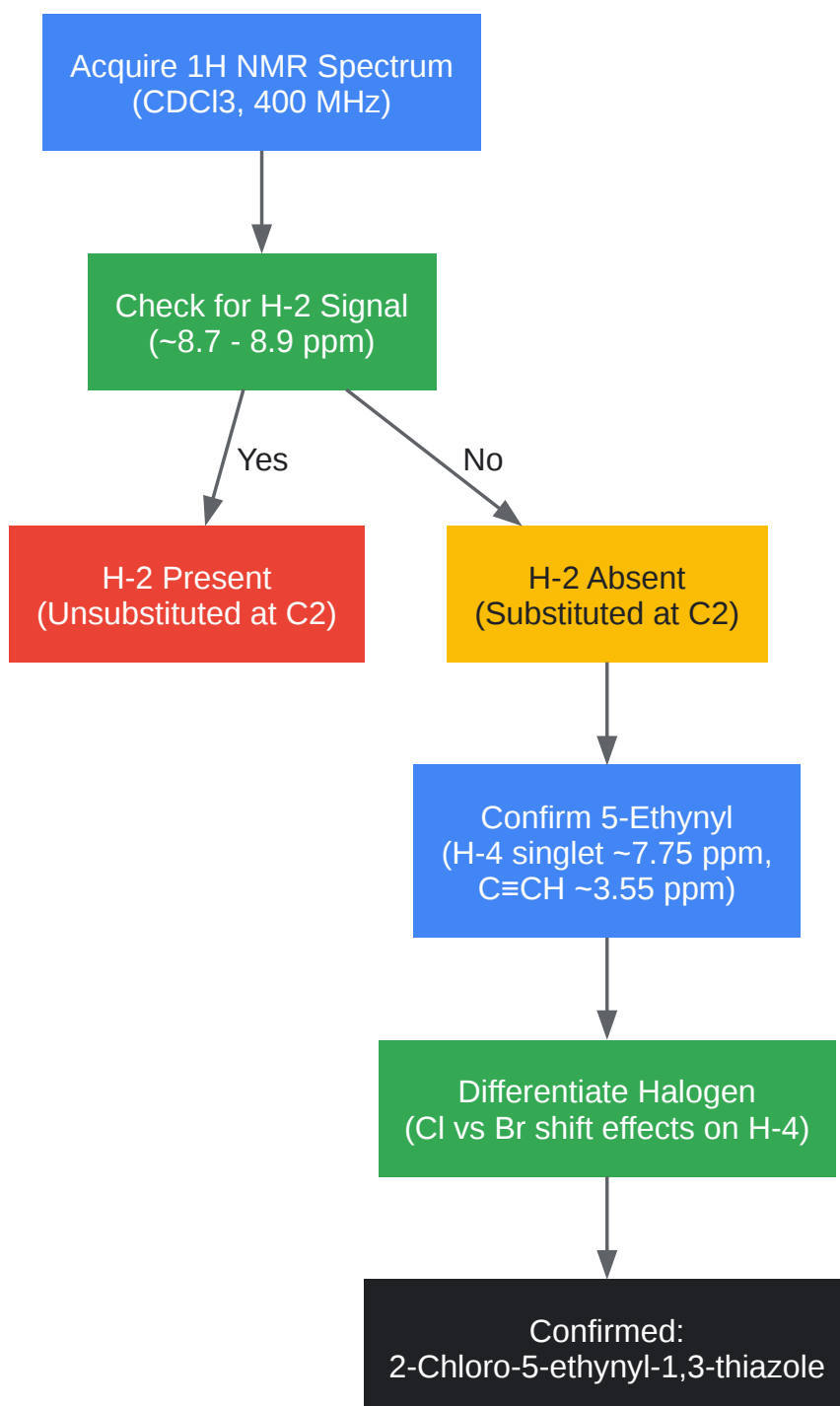
- Lock and Shim: Lock onto the deuterium signal of CDCl₃. Perform gradient shimming (Z1-Z5) until the lock level is stable.
 - Self-Validation Check: Measure the full width at half maximum (FWHM) of the residual CHCl₃ peak. It must be ≤ 1.0 Hz. If it is broader, the shimming is inadequate and the alkyne singlet will be poorly resolved.
- Pulse Sequence: Standard 1D proton (zg30).
- Relaxation Delay (D1): Set to 2.0 seconds.
 - Causality: The H-4 proton is isolated and lacks neighboring protons for efficient dipole-dipole relaxation. A 2.0s delay ensures complete longitudinal relaxation, preventing signal saturation and allowing for mathematically exact integration.
- Scans (NS): 16 scans.

Step 3: Processing and Verification

- Apply a 0.3 Hz exponential line broadening (LB) function prior to Fourier Transformation to optimize S/N without sacrificing resolution.
- Phase the spectrum manually (zero-order and first-order).
- Calibrate the chemical shift axis by setting the internal TMS singlet to exactly 0.00 ppm.
- Final Self-Validation: Integrate the signals. The ratio of the H-4 singlet (~7.75 ppm) to the ethynyl singlet (~3.55 ppm) must be exactly 1:1. Any deviation indicates incomplete relaxation, alkyne degradation, or co-eluting impurities, immediately invalidating the sample's purity.

Workflow Visualization

The following diagram illustrates the logical decision tree for verifying the structure of **2-chloro-5-ethynyl-1,3-thiazole** and differentiating it from common analogs via ¹H NMR.



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Logical decision tree for ^1H NMR structural elucidation of **2-chloro-5-ethynyl-1,3-thiazole**.

References

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Sources

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